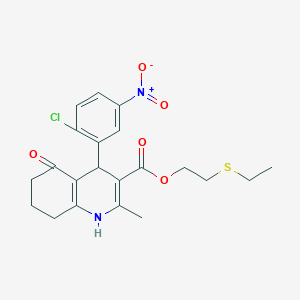![molecular formula C20H24O4 B4983153 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as Ipronal, is a chemical compound with potential applications in scientific research. This compound belongs to the family of benzaldehydes and has a molecular formula of C19H22O4. Ipronal is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it is believed that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde acts by modulating the activity of ion channels in the brain. Specifically, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. By enhancing the activity of these receptors, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have several biochemical and physiological effects. Studies have demonstrated that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can increase the levels of antioxidants like glutathione in the brain. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to reduce the levels of inflammatory markers like TNF-alpha and IL-1beta. These effects suggest that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde may have potential therapeutic applications in conditions characterized by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and isolate. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde.
Direcciones Futuras
There are several future directions for research on 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is exploring the potential therapeutic applications of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in conditions characterized by oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde. Finally, further research is needed to fully understand the mechanism of action of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde and its effects on ion channels in the brain.
Conclusion
In conclusion, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound with potential applications in scientific research. Its anticonvulsant and neuroprotective properties make it a promising compound for studying conditions characterized by seizures and neuronal damage. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has the potential to be a valuable tool in the field of neuroscience.
Métodos De Síntesis
The synthesis of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 3-(4-isopropylphenoxy)propyl bromide in the presence of a base like potassium carbonate. The reaction takes place in an organic solvent like acetone or dimethylformamide (DMF) and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has potential applications in scientific research as it has been shown to have anticonvulsant and neuroprotective properties. Studies have demonstrated that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to protect against neuronal damage caused by oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-methoxy-4-[3-(4-propan-2-ylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(2)17-6-8-18(9-7-17)23-11-4-12-24-19-10-5-16(14-21)13-20(19)22-3/h5-10,13-15H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRUKKVHLOWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)